N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is an organic compound that features a fluorophenyl group, an indole moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Acylation: The final step involves the acylation of the sulfanyl-indole intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C with H₂
Substitution: Nitrating agents (e.g., HNO₃), halogenating agents (e.g., Br₂)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the biological pathways involving indole derivatives and their interactions with cellular targets.
Chemical Biology: It can be employed in the design of probes for investigating protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
- N-(4-bromophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
- N-(4-methylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Uniqueness
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability. Fluorine atoms can also affect the electronic properties of the molecule, potentially enhancing its biological activity compared to its chloro, bromo, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-11-17(14-4-2-3-5-15(14)19-11)22-10-16(21)20-13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHQMZSNWSWJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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